

# 5-Bromo-DL-tryptophan structure and molecular weight.

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## Compound of Interest

Compound Name: 5-Bromo-DL-tryptophan

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## An In-depth Technical Guide to 5-Bromo-DL-tryptophan

For researchers, scientists, and professionals in drug development, **5-Bromo-DL-tryptophan** is a significant compound with diverse applications. This brominated analog of the essential amino acid tryptophan serves as a crucial tool in biochemical research and as a valuable intermediate in the synthesis of pharmaceuticals.<sup>[1]</sup> Its unique properties facilitate the study of neurotransmitter pathways, particularly those involving serotonin, and it plays a role in the development of novel therapeutic agents.<sup>[1]</sup>

## Chemical Structure and Molecular Weight

**5-Bromo-DL-tryptophan** is a non-proteinogenic alpha-amino acid.<sup>[2]</sup> Its structure consists of a tryptophan core with a bromine atom substituted at the 5th position of the indole ring.

IUPAC Name: 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid<sup>[2]</sup>

## Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for **5-Bromo-DL-tryptophan**.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	283.12 g/mol	[1][2]
CAS Number	6548-09-0	[1]
Appearance	Off-white to light beige or pale yellow fine crystalline powder	[1][3]
Purity	≥ 97% (HPLC)	[1]
Melting Point	264 °C (decomposes)	[3]
SMILES	<chem>C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N</chem>	[2]
InChI Key	KZDNJQUJBMDHJW-UHFFFAOYSA-N	[2]

## Experimental Protocols: Chemical Synthesis

A documented method for the synthesis of **5-Bromo-DL-tryptophan** begins with 5-bromo-3-methylindole.[4][5] The following protocol is a summary of a published synthesis route.[4]

Objective: To synthesize **5-Bromo-DL-tryptophan** from 5-bromo-3-methylindole.

Materials:

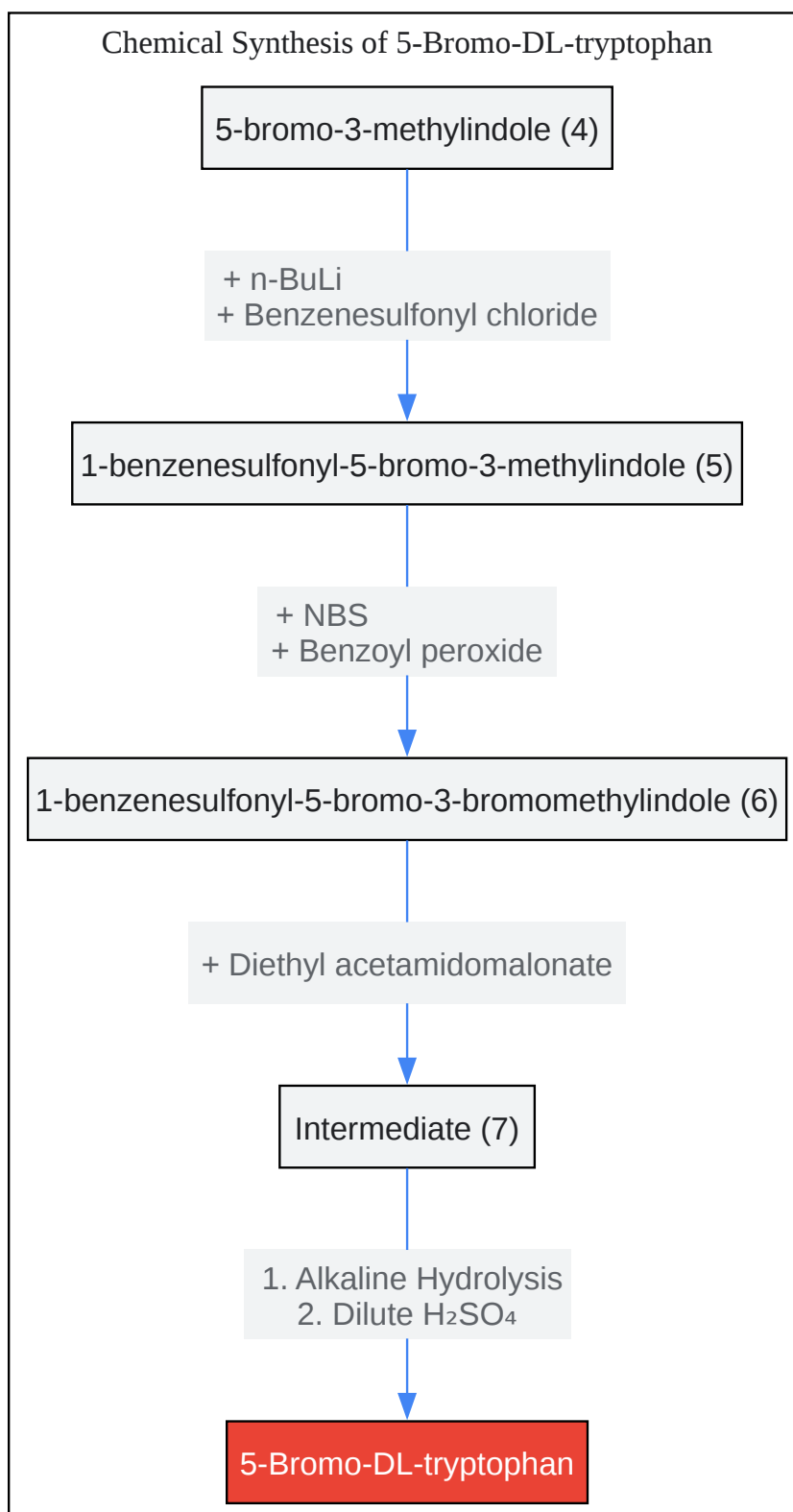
- 5-bromo-3-methylindole (4)
- n-Butyl lithium
- Benzenesulfonyl chloride
- N-bromosuccinimide (NBS)
- Benzoyl peroxide (catalytic amount)
- Carbon tetrachloride (tetrachloromethane)

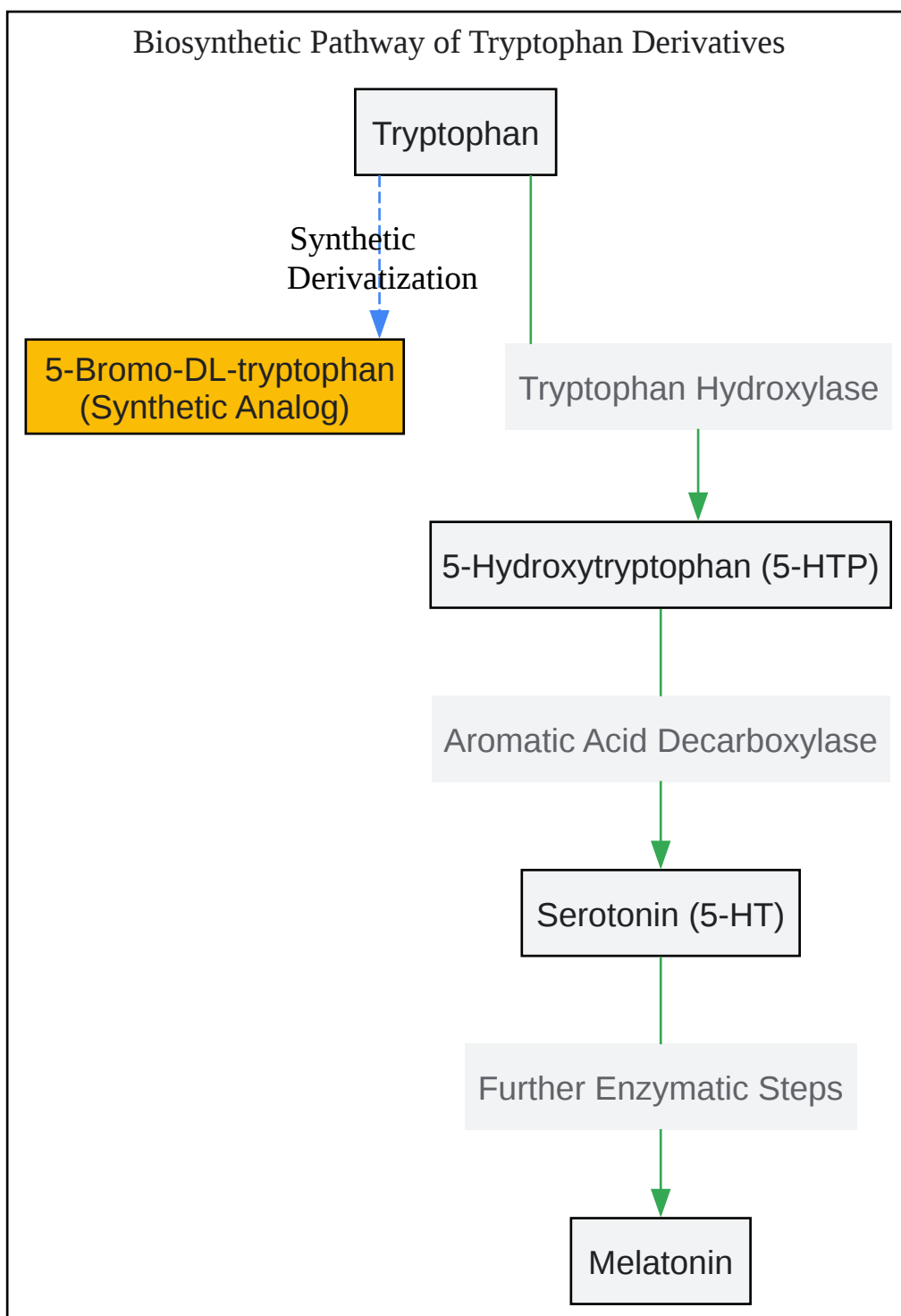
- Diethyl acetamidomalonate
- Tetrahydrofuran (THF)
- Sodium hydroxide (for alkaline hydrolysis)
- Dilute sulfuric acid ( $\text{H}_2\text{SO}_4$ )

Methodology:

- Protection of the Indole Nitrogen: 5-bromo-3-methylindole (4) is reacted with n-butyl lithium, followed by treatment with benzenesulfonyl chloride to yield 1-benzenesulfonyl-5-bromo-3-methylindole (5). This step protects the indole nitrogen for the subsequent reactions.[\[4\]](#)
- Bromination of the Methyl Group: The resulting compound (5) is treated with N-bromosuccinimide (NBS) in boiling carbon tetrachloride with a catalytic amount of benzoyl peroxide. This reaction provides 1-benzenesulfonyl-5-bromo-3-bromomethylindole (6) in high yield.[\[4\]](#)
- Alkylation: The bromomethylindole (6) is used to alkylate diethyl acetamidomalonate in tetrahydrofuran (THF), which results in the intermediate compound (7).[\[4\]](#)
- Hydrolysis and Decarboxylation: The intermediate (7) undergoes alkaline hydrolysis, followed by treatment with dilute sulfuric acid. This final step yields **5-Bromo-DL-tryptophan**.[\[4\]](#)

This synthesis pathway is outlined in the diagram below.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)